Lofexidine-d4Hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

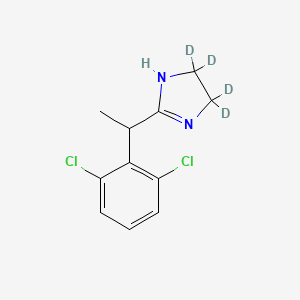

C11H12Cl2N2 |

|---|---|

Molekulargewicht |

247.15 g/mol |

IUPAC-Name |

4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenyl)ethyl]-1H-imidazole |

InChI |

InChI=1S/C11H12Cl2N2/c1-7(11-14-5-6-15-11)10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2 |

InChI-Schlüssel |

CZGIWEABEALYSI-NZLXMSDQSA-N |

Isomerische SMILES |

[2H]C1(C(N=C(N1)C(C)C2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H] |

Kanonische SMILES |

CC(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Commercial Suppliers of High-Purity Lofexidine-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Lofexidine-d4 Hydrochloride, a critical reagent for research and development in the pharmaceutical sciences. Lofexidine-d4 Hydrochloride, a deuterated analog of the α2-adrenergic receptor agonist Lofexidine, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its stable isotope label allows for precise quantification in complex biological matrices using mass spectrometry-based assays.

This document outlines the technical specifications from various commercial suppliers, details common analytical methodologies for quality control, and presents a logical workflow for the procurement and validation of this essential research compound.

Commercial Supplier Overview and Technical Data

Several reputable suppliers offer high-purity Lofexidine-d4 Hydrochloride for research purposes. While specific product details can vary between batches and suppliers, the following table summarizes typical quantitative data available from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Comparison of Typical Product Specifications for Lofexidine-d4 Hydrochloride

| Supplier | Catalog Number (Example) | Purity (Typical) | Isotopic Enrichment (Typical) | Formulation | Storage Conditions |

| LGC Standards | TRC-L469392 | >95% (HPLC)[1] | Not specified | Neat solid | -20°C[1] |

| Santa Cruz Biotechnology | sc-212063 | Not specified | Not specified | Solid | Room Temperature |

| Simson Pharma Limited | L1140006 | High Purity (CoA available)[2] | Not specified | Solid | Not specified |

| MedchemExpress | HY-B1052S | Not specified | Not specified | Solid | 4°C for short term, -20°C for long term |

| Pharmaffiliates | PA STI 057000 | High Purity (CoA available) | Not specified | Solid | Not specified |

Experimental Protocols for Quality Control

The quality and purity of Lofexidine-d4 Hydrochloride are paramount for its use as an internal standard. The following sections detail the typical experimental methodologies employed for its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of Lofexidine-d4 Hydrochloride by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly employed.[3]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used. A typical mobile phase composition could be a 75:25 (v/v) mixture of water and acetonitrile.[3]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of 274 nm is suitable for Lofexidine.

-

Procedure: A known concentration of the Lofexidine-d4 Hydrochloride sample is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate the purity. Impurities are identified as any additional peaks in the chromatogram.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of Lofexidine-d4 Hydrochloride and determining its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.[2][4]

-

Procedure for Structural Confirmation: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the theoretical exact mass of the protonated Lofexidine-d4 molecule ([M+H]⁺).

-

Procedure for Isotopic Enrichment: By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be determined. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are measured to calculate the isotopic purity.[2][4]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Lofexidine-d4 Hydrochloride and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR: The ¹H NMR spectrum is used to verify the overall structure. The absence or significant reduction of signals at the positions of deuteration confirms the successful labeling.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the presence and number of deuterium atoms in the molecule.[5]

-

Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), is used to dissolve the sample.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and processes relevant to the use of Lofexidine-d4 Hydrochloride in a research setting.

Caption: Procurement and Quality Control Workflow for Lofexidine-d4 Hydrochloride.

Caption: Simplified Signaling Pathway of Lofexidine.

Caption: Experimental Workflow for Bioanalysis using Lofexidine-d4 HCl.

Conclusion

High-purity Lofexidine-d4 Hydrochloride is an indispensable tool for researchers in drug metabolism and pharmacokinetics. While several commercial suppliers provide this material, it is crucial for the end-user to perform their own due diligence by requesting and reviewing lot-specific Certificates of Analysis and, where necessary, conducting in-house quality control to ensure the material is fit for its intended purpose. The analytical methods outlined in this guide provide a framework for the robust characterization of this important research compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Lofexidine for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofexidine, an α2-adrenergic receptor agonist, is a non-opioid medication approved for the mitigation of opioid withdrawal symptoms. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use. Isotopic labeling is an indispensable tool in drug metabolism studies, enabling the precise tracking and quantification of a drug and its metabolites. This technical guide provides a comprehensive overview of the isotopic labeling of lofexidine for metabolic studies, including detailed methodologies, data presentation, and workflow visualizations.

Rationale for Isotopic Labeling in Lofexidine Metabolic Studies

Isotopic labeling of lofexidine with stable isotopes (e.g., deuterium, ¹³C) or radioisotopes (e.g., ¹⁴C, ³H) offers several advantages for metabolic research:

-

Facilitates Metabolite Identification: Labeled compounds can be easily distinguished from endogenous molecules in complex biological matrices, aiding in the identification of novel metabolites by mass spectrometry (MS).

-

Enables Accurate Quantification: Co-administration of a stable isotope-labeled drug with its unlabeled counterpart allows for precise quantification of the drug and its metabolites by serving as an ideal internal standard in MS-based assays, correcting for matrix effects and variations in sample processing.

-

Elucidates Metabolic Pathways: Tracing the isotopic label through various biotransformation products helps to delineate the metabolic pathways of lofexidine.

-

Supports ADME Studies: Radiolabeled lofexidine is essential for quantitative ADME studies, enabling the determination of the overall recovery of the drug and its metabolites in urine, feces, and tissues.

Isotopic Labeling Strategies for Lofexidine

The choice of isotope and labeling position is crucial for the successful application of labeled lofexidine in metabolic studies.

Stable Isotope Labeling (Deuterium)

Deuterium-labeled lofexidine is particularly valuable as an internal standard for quantitative LC-MS/MS analysis. The labeling position should be metabolically stable to prevent the loss of the label during biotransformation. Based on the known metabolic pathways of lofexidine, which include hydroxylation and opening of the imidazoline ring, strategic placement of deuterium atoms on the aromatic rings or other non-labile positions is recommended. For instance, "tetradeuterated lofexidine" has been utilized as an internal standard.[1]

Radioisotope Labeling (Carbon-14)

Carbon-14 is the gold standard for quantitative ADME studies due to its long half-life and the ability to incorporate it into the core structure of the molecule. For lofexidine, labeling a carbon atom in a metabolically stable position, such as within the dichlorophenoxy or imidazoline ring systems, is crucial to ensure that the radiolabel is representative of all drug-related material.

Experimental Protocols

Synthesis of Isotopically Labeled Lofexidine

While specific proprietary protocols for the synthesis of isotopically labeled lofexidine are not publicly available, a general approach can be inferred from the known synthesis of unlabeled lofexidine. The introduction of an isotopic label would typically involve the use of a labeled precursor at an early and efficient stage of the synthesis.

General Synthetic Approach (Hypothetical for ¹⁴C-Labeling):

A plausible synthetic route for [¹⁴C]lofexidine could involve the use of a ¹⁴C-labeled precursor in the formation of the imidazoline ring or the dichlorophenoxy moiety. For example, [¹⁴C]ethylenediamine could be reacted with a suitable precursor to form the labeled imidazoline ring. Alternatively, a ¹⁴C-labeled dichlorophenol could be used as a starting material. The specific synthetic route would need to be carefully designed to maximize radiochemical yield and purity.

General Synthetic Approach (Hypothetical for Deuterium-Labeling):

The synthesis of deuterated lofexidine would involve the use of deuterated reagents. For example, deuterated starting materials for the dichlorophenoxy group or deuterated reagents for the formation of the ethyl linker could be employed.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of lofexidine and the enzymes responsible for its metabolism.

System: Human liver microsomes (HLMs) or cryopreserved human hepatocytes.

Protocol using Human Liver Microsomes:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Isotopically labeled lofexidine (e.g., [¹⁴C]lofexidine or a mixture of unlabeled and deuterated lofexidine)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS (for stable isotope-labeled compounds) or liquid scintillation counting and radio-HPLC (for radiolabeled compounds).

In Vivo Metabolism and Pharmacokinetic Studies

Objective: To determine the ADME properties of lofexidine in a living organism.

System: Animal models (e.g., rats, dogs, monkeys).

Protocol for a Rat ADME Study with [¹⁴C]Lofexidine:

-

Dosing: Administer a single oral or intravenous dose of [¹⁴C]lofexidine to rats.

-

Sample Collection:

-

Blood: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or other appropriate methods. Process to obtain plasma.

-

Urine and Feces: House the rats in metabolic cages to allow for the separate collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).

-

-

Sample Analysis:

-

Plasma:

-

Determine the total radioactivity by liquid scintillation counting.

-

Analyze for the parent drug and metabolites by radio-HPLC or LC-MS/MS.

-

-

Urine:

-

Measure the total radioactivity.

-

Profile the metabolites using radio-HPLC.

-

-

Feces:

-

Homogenize the fecal samples.

-

Determine the total radioactivity by combustion analysis followed by liquid scintillation counting.

-

Extract the drug and metabolites for profiling by radio-HPLC.

-

-

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and total radioactivity. Determine the routes and rates of excretion.

Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Metabolism of [¹⁴C]Lofexidine in Human Liver Microsomes

| Time (min) | Lofexidine Remaining (%) | Metabolite A (%) | Metabolite B (%) | Other Metabolites (%) |

| 0 | 100 | 0 | 0 | 0 |

| 15 | 85 | 8 | 5 | 2 |

| 30 | 65 | 15 | 12 | 8 |

| 60 | 40 | 25 | 20 | 15 |

| 120 | 15 | 35 | 28 | 22 |

Table 2: Pharmacokinetic Parameters of Lofexidine and Total Radioactivity in Rats Following a Single Oral Dose of [¹⁴C]Lofexidine

| Parameter | Lofexidine | Total Radioactivity |

| Cmax (ng/mL or ng-eq/mL) | Value | Value |

| Tmax (hr) | Value | Value |

| AUC₀₋t (nghr/mL or ng-eqhr/mL) | Value | Value |

| Half-life (hr) | Value | Value |

Table 3: Excretion of Radioactivity in Rats Following a Single Oral Dose of [¹⁴C]Lofexidine

| Excretion Route | % of Administered Dose |

| Urine (0-72 hr) | Value |

| Feces (0-72 hr) | Value |

| Total Recovery | Value |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and metabolic pathways.

Caption: Metabolic pathways of lofexidine.

Caption: In vitro metabolism experimental workflow.

Caption: In vivo ADME experimental workflow.

Conclusion

The isotopic labeling of lofexidine is a powerful and essential technique for the comprehensive characterization of its metabolic fate. By employing stable isotope and radioisotope-labeled analogues in well-designed in vitro and in vivo studies, researchers can gain critical insights into the ADME properties of lofexidine. The detailed experimental protocols, structured data presentation, and clear workflow visualizations provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, ultimately contributing to the safer and more effective use of this important medication.

References

In-Depth Technical Guide: Physical and Chemical Stability of Lofexidine-d4 Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical stability of Lofexidine-d4 Hydrochloride. The information presented herein is crucial for researchers, scientists, and drug development professionals involved in the formulation, storage, and handling of this stable isotope-labeled compound. The stability profile is extrapolated from forced degradation studies performed on the non-deuterated form, lofexidine, providing a strong predictive basis for the behavior of the deuterated analogue.

Introduction

Lofexidine-d4 Hydrochloride is the deuterium-labeled version of Lofexidine Hydrochloride, a selective α2-adrenergic receptor agonist. It is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability is critical to ensure the accuracy and reliability of analytical data. This guide details the compound's susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₈D₄Cl₂N₂O · HCl |

| Molecular Weight | 300.6 g/mol |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C[1] |

| Purity | >95% (HPLC)[1] |

| Solubility | Soluble in DMSO and Ethanol |

Forced Degradation and Stability Profile

Forced degradation studies on lofexidine provide critical insights into the stability of Lofexidine-d4 Hydrochloride. These studies, conducted under conditions more severe than standard accelerated stability testing, help identify potential degradation pathways and products.[2][3]

Lofexidine has demonstrated significant degradation under alkaline, acidic, oxidative, and photolytic stress conditions.[4] A total of 14 degradation products were identified in these studies.[4]

Summary of Forced Degradation Studies on Lofexidine

The following table summarizes the conditions under which lofexidine was stressed and the extent of degradation observed.

| Stress Condition | Reagent/Parameters | Duration | Observations |

| Acid Hydrolysis | 0.1N HCl, 5N HCl | Reflux at 70°C for 12-24h | Extensive degradation |

| Alkaline Hydrolysis | 1N NaOH, 5N NaOH | 6h and 12h | Extensive degradation |

| Neutral Hydrolysis | Water | Reflux at 70°C for 12-24h | No significant degradation |

| Oxidative | 3% H₂O₂, 30% H₂O₂ | - | Extensive degradation |

| Thermal | 105°C | 24h | No significant degradation |

| Photolytic | UV light | - | Extensive degradation |

Data extrapolated from studies on non-deuterated lofexidine.[4]

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of lofexidine, which are directly applicable for assessing the stability of Lofexidine-d4 Hydrochloride.

General Procedure for Forced Degradation

Lofexidine was subjected to stress conditions as per the International Council on Harmonisation (ICH) guidelines.[4] Stock solutions of the drug were prepared, and aliquots were exposed to the different stress conditions. Post-exposure, the samples were analyzed using a validated stability-indicating LC-MS/MS method.

Chromatographic and Mass Spectrometric Conditions

-

Column: Waters Symmetry C18 (150 × 4.6 mm, 3.5 μm)[4]

-

Mobile Phase: Water and Acetonitrile (75:25 v/v)[4]

-

Detector: PDA detector, with chromatograms extracted at 244 nm[4]

-

Mass Spectrometer: LC-MS/MS system for identification of degradation products[4]

Detailed Stress Study Protocols

-

Acid Hydrolysis: A solution of lofexidine was treated with 0.1N HCl and 5N HCl and refluxed at 70°C for 12 to 24 hours.[4]

-

Alkaline Hydrolysis: A solution of lofexidine was treated with 1N NaOH and 5N NaOH for 6 and 12 hours.[4]

-

Neutral Hydrolysis: A solution of lofexidine in water was refluxed at 70°C for 12 to 24 hours.[4]

-

Oxidative Degradation: A solution of lofexidine was treated with 3% and 30% hydrogen peroxide.[4]

-

Thermal Degradation: Solid lofexidine was exposed to a temperature of 105°C for 24 hours.[4]

-

Photolytic Degradation: A solution of lofexidine was exposed to UV light to assess photosensitivity.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of Lofexidine-d4 Hydrochloride.

Postulated Degradation Pathways

Based on the identified degradation products of lofexidine, the following diagram illustrates the primary degradation pathways. The deuterated positions on Lofexidine-d4 Hydrochloride are not expected to alter these fundamental chemical transformations, although reaction kinetics may be slightly affected (kinetic isotope effect).

Caption: Major degradation pathways for Lofexidine-d4 Hydrochloride.

Conclusion

The physical and chemical stability of Lofexidine-d4 Hydrochloride is a critical parameter for its use as an analytical standard. Based on forced degradation studies of its non-deuterated counterpart, Lofexidine-d4 Hydrochloride is expected to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. It is relatively stable under neutral, and thermal stress. For long-term stability, it is recommended to store the compound at -20°C in a light-protected environment. The detailed experimental protocols provided in this guide can be used to perform specific stability assessments as required for various research and development applications.

References

Lofexidine-d4 Hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lofexidine-d4 Hydrochloride, a deuterated analog of the selective α2-adrenergic receptor agonist, Lofexidine. This document details its chemical properties, mechanism of action, signaling pathways, and relevant experimental methodologies.

Core Compound Information

Lofexidine-d4 Hydrochloride is a stable, isotopically labeled form of Lofexidine Hydrochloride. The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[1][2]

| Property | Value | Reference |

| CAS Number | 78302-26-8 | [3] |

| Molecular Formula | C₁₁H₈D₄Cl₂N₂O•HCl | [3] |

| Molecular Weight | 299.62 g/mol | [1][3] |

| Synonyms | Loxacor-d4, Ba-168-d4, Britlofex-d4 | |

| Storage Temperature | -20°C |

Mechanism of Action and Signaling Pathway

Lofexidine is a selective agonist for the α2A-adrenergic receptor subtype.[4] Its primary site of action is the locus coeruleus, a region in the brainstem with a high density of noradrenergic neurons.[5] During opioid withdrawal, these neurons become hyperactive, leading to a surge in norepinephrine release and the subsequent physiological and psychological symptoms.[5]

Lofexidine mitigates these symptoms by binding to and activating presynaptic α2-adrenergic autoreceptors. This activation inhibits the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The reduction in cAMP has two main downstream effects:

-

Inhibition of Norepinephrine Release: The primary mechanism is the reduction of norepinephrine release from the presynaptic neuron, which directly counteracts the noradrenergic hyperactivity of opioid withdrawal.[5]

-

Neuronal Hyperpolarization: The activation of α2-adrenergic receptors can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which further suppresses neuronal firing.[4]

Interestingly, unlike clonidine, another α2-adrenergic agonist, lofexidine also exhibits moderate agonist activity at serotonin 5-HT1A receptors, which may contribute to its anxiolytic effects during opioid withdrawal.[6][7]

Quantitative Data

Pharmacokinetic Parameters of Lofexidine

The following table summarizes the pharmacokinetic parameters of lofexidine in healthy volunteers and opiate-dependent patients.

| Parameter | Healthy Volunteers (Single Dose) | Opiate-Dependent Patients (Steady State) | Reference |

| Dose | 1.2 mg / 2.0 mg | 3.2 mg/day (divided doses) | [1][8] |

| Cmax (ng/L) | 1755 / 2795 | 3242 ± 917 | [1][8] |

| Tmax (h) | ~3 | Not Reported | [1][2] |

| Elimination Half-Life (h) | ~11 | Not Reported | [1][2] |

| AUC₀-∞ (ng·h/L) | Proportional to dose | Not Reported | [1] |

| Elimination Rate Constant (h⁻¹) | 0.063 / 0.065 | Not Reported | [1] |

Receptor Binding Affinity of Lofexidine

Lofexidine demonstrates high affinity for α2-adrenergic receptors and moderate affinity for other receptors.

| Receptor | Binding Affinity (pEC₅₀) | Functional Activity | Reference |

| α2A-Adrenergic Receptor | ≥ 5 M | Agonist | [7] |

| α2B-Adrenergic Receptor | ≥ 5 M | Agonist | [7] |

| α2C-Adrenergic Receptor | ≥ 5 M | Agonist | [7] |

| α1A-Adrenergic Receptor | ≥ 5 M | Agonist | [7] |

| 5-HT1A Receptor | ≥ 5 M | Agonist | [7] |

| 5-HT1B Receptor | ≥ 5 M | Agonist | [7] |

| Dopamine D2S Receptor | ≥ 5 M | Agonist | [7] |

Experimental Protocols

Quantification of Lofexidine in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis of lofexidine.

1. Sample Preparation:

-

To 1 mL of plasma, add an internal standard (Lofexidine-d4 Hydrochloride).

-

Add 1 mL of 1M potassium chloride solution.

-

Vortex for 10 minutes and centrifuge at 2000 rpm for 7 minutes.

-

Transfer 4 mL of the organic layer to a new tube.

-

Evaporate to dryness under a stream of nitrogen gas at room temperature.

-

Reconstitute the residue in 75 µL of methanol.[1]

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: Water with 0.50 g ammonium acetate and 2.0 mL acetic acid per liter.

-

Mobile Phase B: Methanol.

-

Elution: Isocratic with 50:50 (v/v) mobile phase A and B.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 25 µL.

-

Run Time: 6 minutes.[1]

-

-

Mass Spectrometry:

Assessment of Opioid Withdrawal: Modified Himmelsbach Opiate Withdrawal Scale (MHOWS)

The MHOWS is an observer-rated scale used to assess the severity of opioid withdrawal symptoms in clinical trials.[9]

Procedure: An observer rates the presence and severity of seven signs on a 3-point scale (0 = none, 1 = mild, 2 = moderate/severe). The individual scores are summed to produce a total score.

Signs Assessed:

-

Yawning

-

Lacrimation (tearing)

-

Rhinorrhea (runny nose)

-

Perspiration

-

Gooseflesh (piloerection)

-

Bowel sounds (assessed with a stethoscope)

-

Restlessness [9]

Conclusion

Lofexidine-d4 Hydrochloride is an essential tool for the accurate quantification of lofexidine in biological matrices. Understanding the mechanism of action, signaling pathways, and relevant experimental protocols for lofexidine is crucial for researchers and drug development professionals working in the field of opioid use disorder and related areas. This guide provides a foundational overview of these key technical aspects.

References

- 1. 2024.sci-hub.red [2024.sci-hub.red]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 8. apexbt.com [apexbt.com]

- 9. Modified Himmelsbach Opiate Withdrawal Scale | NIDA Data Share [datashare.nida.nih.gov]

Solubility Profile of Lofexidine-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lofexidine-d4 Hydrochloride, a deuterated analog of the alpha-2 adrenergic receptor agonist, Lofexidine. Understanding the solubility of this compound is critical for its application in preclinical and clinical research, formulation development, and analytical method development. While specific solubility data for the deuterated form is limited, the data presented here for Lofexidine Hydrochloride is considered a reliable surrogate due to the negligible impact of deuterium substitution on physicochemical properties such as solubility.

Quantitative Solubility Data

The solubility of Lofexidine Hydrochloride has been determined in various common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent/System | Solubility (mg/mL) |

| Ethanol | ~ 30[1] |

| Dimethyl Sulfoxide (DMSO) | ~ 30[1] |

| Dimethylformamide (DMF) | ~ 20[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10[1] |

| Water | ≥ 11.15[2] |

Qualitative Solubility: Lofexidine Hydrochloride is also described as being soluble in water and ethanol, slightly soluble in 2-propanol, and practically insoluble in ether[3].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of equilibrium solubility is a fundamental experiment in drug discovery and development. The shake-flask method is a widely accepted and reliable technique for this purpose[4][5]. The following is a generalized protocol that can be adapted for determining the solubility of Lofexidine-d4 Hydrochloride.

Objective: To determine the equilibrium solubility of Lofexidine-d4 Hydrochloride in a specific solvent system at a controlled temperature.

Materials:

-

Lofexidine-d4 Hydrochloride

-

Selected solvent (e.g., water, PBS pH 7.2, ethanol)

-

Vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of Lofexidine-d4 Hydrochloride to a vial containing a known volume of the selected solvent. The excess solid should be visually present to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant[5].

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid and Liquid Phases: Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of Lofexidine-d4 Hydrochloride in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to ensure accurate quantification[6].

-

Data Analysis: The determined concentration represents the equilibrium solubility of Lofexidine-d4 Hydrochloride in the specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure the reliability of the results[5].

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lofexidine in Human Urine using Lofexidine-d4 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofexidine is an alpha-2 adrenergic receptor agonist utilized for the mitigation of opioid withdrawal symptoms. Accurate and reliable quantification of lofexidine in urine is crucial for clinical monitoring, pharmacokinetic studies, and toxicological screening. The use of a stable isotope-labeled internal standard, such as Lofexidine-d4 Hydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest accuracy and precision.[1]

This document provides a comprehensive overview and detailed protocols for the determination of lofexidine in human urine using Lofexidine-d4 Hydrochloride as an internal standard. The methodologies described herein are intended to serve as a guide for researchers to develop and validate their own robust bioanalytical assays.

Principle of the Method

The method involves the analysis of lofexidine in urine by LC-MS/MS with the use of Lofexidine-d4 Hydrochloride as an internal standard. A simple and rapid sample preparation procedure is employed to extract the analyte and the internal standard from the urine matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of lofexidine to that of the Lofexidine-d4 internal standard.

Materials and Reagents

-

Lofexidine Hydrochloride (Reference Standard)

-

Lofexidine-d4 Hydrochloride (Internal Standard)

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

LC-MS/MS grade Water

-

Formic Acid (≥98%)

-

Ammonium Acetate

-

Drug-free human urine

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Lofexidine Hydrochloride and Lofexidine-d4 Hydrochloride in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the lofexidine primary stock solution with 50% methanol in water to create working standard solutions for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Lofexidine-d4 Hydrochloride primary stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels. A typical calibration range might be 0.1 to 100 ng/mL.

-

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a recommended technique for cleaning up complex biological matrices like urine, as it effectively removes interferences that can cause matrix effects.[2][3]

-

Sample Pre-treatment:

-

To a 1 mL aliquot of urine sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL Lofexidine-d4 Hydrochloride internal standard working solution and vortex briefly.

-

Add 1 mL of 100 mM ammonium acetate buffer (pH 6.0) and vortex.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0) followed by 1 mL of methanol.

-

-

Elution:

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lofexidine: 259.1 > 98.1 Lofexidine-d4: 263.1 > 102.1 |

| Collision Energy | Optimize for specific instrument |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables represent typical data obtained during the validation of a bioanalytical method for lofexidine in urine.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Lofexidine | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 15% | ± 20% | < 15% | ± 20% |

| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 10 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 80 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | 85 - 115% | 85 - 115% |

| High QC | 80 | 85 - 115% | 85 - 115% |

Mandatory Visualizations

Caption: Experimental workflow for urine analysis.

Caption: Principle of internal standard use.

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Sample Preparation for Lofexidine-d4 Hydrochloride in Biological Matrices

This document provides detailed protocols for the extraction and purification of lofexidine and its deuterated internal standard, lofexidine-d4 hydrochloride, from biological matrices such as plasma and urine. The methods outlined below are essential for accurate quantification in pharmacokinetic studies, clinical trials, and other drug development applications using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Lofexidine is an alpha 2-adrenergic receptor agonist used to alleviate symptoms of opioid withdrawal.[3][4] Accurate measurement of its concentration in biological fluids is critical for understanding its pharmacokinetic profile.[1][5] The use of a stable isotope-labeled internal standard like Lofexidine-d4 is standard practice to correct for analyte loss during sample preparation and instrumental analysis. The following protocols describe three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Method 1: Solid-Phase Extraction (SPE) for Plasma

Solid-phase extraction is a highly selective and efficient method for cleaning up complex samples like plasma, resulting in high analyte recovery and reduced matrix effects.[6][7] A mixed-mode cation exchange (MCX) sorbent is recommended for lofexidine, which is a weak base, to achieve optimal retention and elution.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

-

Sample Pre-treatment:

-

To 500 µL of plasma sample, add the internal standard (Lofexidine-d4 HCl) solution.

-

Add 500 µL of 2% phosphoric acid to protonate the analyte.[6]

-

Vortex the sample for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Use a mixed-mode polymeric cation exchange SPE cartridge (e.g., Oasis MCX or Strata-X-C).[6]

-

Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of Milli-Q water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Wash Steps:

-

Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and weakly bound interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the protonated analyte, releasing it from the sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Expected Quantitative Performance

The following table summarizes typical performance data for SPE methods used in bioanalysis. Specific validation is required to confirm performance for lofexidine.

| Parameter | Expected Value | Source |

| Extraction Recovery | > 85% | [8] |

| Matrix Effect | < 15% | [9] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [10] |

| Precision (%RSD) | < 15% | [7] |

SPE Workflow Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Improved solid-phase extraction technique for plasma flecainide analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Pattern of Lofexidine-d4 Hydrochloride

Introduction

Lofexidine, an alpha-2 adrenergic receptor agonist structurally related to clonidine, is utilized for the alleviation of opioid withdrawal symptoms. Its deuterated analog, Lofexidine-d4 Hydrochloride, serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The four deuterium atoms are located on the dihydroimidazole (imidazoline) ring at the 4 and 5 positions (4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole). Understanding the fragmentation pattern of Lofexidine-d4 is critical for developing robust and sensitive LC-MS/MS methods for its detection and quantification in complex biological matrices. This application note details the characteristic fragmentation pattern of Lofexidine-d4 Hydrochloride under positive ion electrospray ionization (ESI) conditions and provides a protocol for its analysis.

Experimental Protocol

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Lofexidine-d4 Hydrochloride in methanol.

-

Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from potential interferences. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated parent ion to the characteristic product ion.

Mass Spectrometry Fragmentation Analysis

Under positive ESI conditions, Lofexidine-d4 readily forms a protonated molecule [M+H]⁺ at an m/z of 263.1. Upon collision-induced dissociation (CID), this precursor ion undergoes fragmentation, yielding several diagnostic product ions. The primary and most abundant fragmentation pathway involves the cleavage of the bond between the ethyl bridge and the dihydroimidazole ring.

The tetradeuterated dihydroimidazole moiety is a stable fragment and is observed as a prominent product ion. For non-deuterated lofexidine, the transition is m/z 259 → 98.[1] The corresponding transition for Lofexidine-d4 is m/z 263 → 102.[1] This 4 Da mass shift in the product ion confirms the presence of the four deuterium atoms on the imidazole fragment.

Quantitative Data Summary

The table below summarizes the expected m/z values for the parent and major fragment ions of Lofexidine-d4 Hydrochloride in positive ion mode.

| Ion Description | Chemical Formula | Predicted m/z |

| Protonated Parent Ion [M+H]⁺ | [C₁₁H₉D₄Cl₂N₂O + H]⁺ | 263.1 |

| Major Product Ion (Deuterated Imidazole) | [C₅H₅D₄N₂]⁺ | 102.1 |

| Product Ion (Dichlorophenoxyethyl) | [C₈H₇Cl₂O]⁺ | 190.0 |

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathway of protonated Lofexidine-d4.

Caption: Proposed fragmentation of Lofexidine-d4.

Conclusion

The mass spectrometry fragmentation of Lofexidine-d4 Hydrochloride is characterized by a stable parent ion and a predominant product ion resulting from the cleavage of the ethyl-imidazole bond. The established MRM transition of m/z 263.1 → 102.1 provides a highly specific and sensitive method for the quantification of Lofexidine-d4 as an internal standard in bioanalytical studies. The information presented in this application note serves as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Lofexidine and Lofexidine-d4 Hydrochloride in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of lofexidine and its deuterated internal standard, lofexidine-d4 hydrochloride, in human plasma. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), ensuring high selectivity and accuracy for pharmacokinetic and clinical research studies. The protocol provides a reliable and efficient workflow from sample preparation to data acquisition.

Introduction

Lofexidine is an alpha-2 adrenergic receptor agonist approved for the mitigation of opioid withdrawal symptoms. Accurate quantification of lofexidine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as lofexidine-d4 hydrochloride, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[1] This document provides a detailed protocol for the chromatographic separation and quantification of lofexidine and lofexidine-d4 using UHPLC-MS/MS.

Experimental

Materials and Reagents

-

Lofexidine hydrochloride (Reference Standard)

-

Lofexidine-d4 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Water (Type I, ultrapure)

-

Human plasma (K2-EDTA)

Instrumentation

-

UHPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 6500+)

-

Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[2]

Chromatographic Conditions

A summary of the UHPLC-MS/MS instrument parameters is provided in Table 1.

| Parameter | Value |

| UHPLC System | |

| Analytical Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %A |

| 0.0 | 95 |

| 0.5 | 95 |

| 2.5 | 5 |

| 3.5 | 5 |

| 3.6 | 95 |

| 5.0 | 95 |

Table 1: Chromatographic Conditions

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The optimized MRM transitions and parameters are listed in Table 2.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Lofexidine | 259.1 | 98.1 | 100 | 30 | 25 |

| Lofexidine-d4 | 263.1 | 102.1 | 100 | 30 | 25 |

Table 2: Mass Spectrometry Parameters. The ion transitions for lofexidine and its tetradeuterated internal standard are m/z 259 → 98 and m/z 263 → 102, respectively.[3]

Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lofexidine hydrochloride and lofexidine-d4 hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the lofexidine stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the lofexidine-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of blank plasma into the labeled tubes (except for blank matrix samples).

-

Spike 5 µL of the appropriate lofexidine working standard into the calibration and QC tubes. For unknown samples, add 5 µL of 50:50 acetonitrile:water.

-

Add 150 µL of the IS working solution (in acetonitrile) to all tubes except the blank matrix. For the blank matrix, add 150 µL of acetonitrile without IS.

-

Vortex all tubes for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL onto the UHPLC-MS/MS system.

Results

The described method provides excellent chromatographic separation of lofexidine and lofexidine-d4 with no significant interference from endogenous plasma components. A representative chromatogram is shown in Figure 1. The retention times for both analytes are typically within a narrow window, ensuring consistent performance.

| Compound | Retention Time (min) |

| Lofexidine | ~2.1 |

| Lofexidine-d4 | ~2.1 |

Table 3: Typical Retention Times

Visualizations

Caption: Experimental workflow for the quantification of lofexidine in plasma.

Conclusion

The UHPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of lofexidine and its deuterated internal standard in human plasma. The simple protein precipitation sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. This method has been successfully applied to pharmacokinetic studies of lofexidine.

References

Revolutionizing Opioid Withdrawal Management: A Validated Bioanalytical Method for Lofexidine Using Lofexidine-d4 Hydrochloride

Introduction

Lofexidine, an α2-adrenergic receptor agonist, has emerged as a critical non-opioid medication for the mitigation of opioid withdrawal symptoms. To support pharmacokinetic studies and therapeutic drug monitoring, a robust and reliable bioanalytical method for the quantification of lofexidine in biological matrices is essential. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lofexidine in human plasma, utilizing its stable isotope-labeled analog, lofexidine-d4 hydrochloride, as an internal standard (IS).[1] This method demonstrates high sensitivity, specificity, and accuracy, making it suitable for regulated bioanalytical applications in drug development and clinical research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated bioanalytical method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Lofexidine | 0.1 - 100 | ≥ 0.995 | 1/x² |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.102 | 102.0 | 8.5 |

| Low QC | 0.3 | 0.295 | 98.3 | 6.2 |

| Mid QC | 10 | 10.3 | 103.0 | 4.1 |

| High QC | 80 | 81.6 | 102.0 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 92.5 | 94.1 | 0.98 | 1.04 |

| High QC | 95.3 | 96.2 | 1.02 | 1.06 |

IS: Internal Standard

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the validated bioanalytical method for lofexidine.

Materials and Reagents

-

Lofexidine hydrochloride reference standard

-

Lofexidine-d4 hydrochloride internal standard[1]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Lofexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve lofexidine hydrochloride in methanol.

-

Lofexidine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve lofexidine-d4 hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the lofexidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples.

-

Internal Standard Working Solution (10 ng/mL): Dilute the lofexidine-d4 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting lofexidine from plasma.[2][3][4]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (10 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 30 seconds.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

Liquid Chromatography Method

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

Mass Spectrometry Method

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Method Validation

The method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the bioanalytical method.

Lofexidine Signaling Pathway

Caption: Lofexidine's mechanism of action at the presynaptic neuron.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of lofexidine in human plasma. The use of a stable isotope-labeled internal standard, lofexidine-d4 hydrochloride, ensures high accuracy and precision. This validated method is well-suited for supporting clinical trials, pharmacokinetic studies, and therapeutic drug monitoring of lofexidine, thereby contributing to the advancement of opioid withdrawal management.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Lofexidine-d4 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lofexidine-d4 Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems related to isotopic exchange and stability of Lofexidine-d4 Hydrochloride.

Question: I am observing a loss of deuterium in my mass spectrometry analysis, leading to a lower than expected mass-to-charge ratio (m/z). What could be the cause?

Answer: Loss of deuterium, also known as isotopic back-exchange, can occur under certain experimental conditions. The primary causes include:

-

Protic Solvents: The use of protic solvents (e.g., water, methanol) in your sample preparation or mobile phase can lead to the exchange of deuterium atoms with protons from the solvent.

-

Acidic or Basic Conditions: Extreme pH conditions can catalyze the H-D exchange. Lofexidine has been shown to degrade under both acidic and alkaline conditions, which can facilitate the loss of deuterium.[1]

-

Elevated Temperatures: High temperatures during sample storage, preparation, or analysis can provide the energy needed for isotopic exchange.

-

Presence of Water: Trace amounts of water in your solvents or on your labware can be a source of protons for back-exchange.

Question: How can I prevent or minimize isotopic back-exchange of Lofexidine-d4 Hydrochloride?

Answer: To maintain the isotopic purity of your Lofexidine-d4 Hydrochloride, consider the following preventative measures:

-

Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample preparation. If a protic solvent is necessary, minimize the time the sample is in the solvent and keep the temperature low.

-

pH Control: Maintain a neutral pH during sample preparation and analysis. Forced degradation studies of lofexidine show significant degradation under acidic (0.1N HCl, 5N HCl) and alkaline (1N NaOH, 5N NaOH) conditions.[1]

-

Temperature Control: Store Lofexidine-d4 Hydrochloride at the recommended temperature of -20°C.[2] Avoid prolonged exposure to high temperatures during your experiments.

-

Use of Anhydrous Solvents and Dry Labware: Use freshly opened, high-purity anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.

-

Optimize LC-MS Conditions:

-

Use a mobile phase with a low water content if possible.

-

Minimize the run time of your chromatographic method.

-

Keep the ion source temperature as low as feasible without compromising sensitivity.

-

Question: My Lofexidine-d4 Hydrochloride internal standard signal is inconsistent or decreasing during my LC-MS run. What should I investigate?

Answer: Inconsistent internal standard signals can compromise the accuracy of your quantitative analysis. Here are some potential causes and troubleshooting steps:

-

Degradation: Lofexidine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1] If your samples are exposed to these conditions, the internal standard may be degrading.

-

Ion Suppression/Enhancement: Matrix effects from your sample can suppress or enhance the ionization of your internal standard. Ensure your sample preparation method effectively removes interfering matrix components.

-

Adsorption: The analyte may adsorb to vials, tubing, or the column. Using silanized glassware and ensuring the compatibility of your materials can help.

-

Inconsistent Sample Preparation: Variability in your sample preparation steps can lead to inconsistent internal standard concentrations. Ensure accurate and precise pipetting and mixing.

-

Instrument Instability: Check for fluctuations in the mass spectrometer's performance, such as a dirty ion source or unstable spray.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Lofexidine-d4 Hydrochloride?

A1: Lofexidine-d4 Hydrochloride should be stored at -20°C.[2] It is shipped at room temperature for short durations.

Q2: What are the main degradation pathways for Lofexidine?

A2: A forced degradation study of Lofexidine revealed that it is highly susceptible to degradation under alkaline, acidic, oxidative, and photolytic conditions. The study identified 14 degradation products, indicating that hydrolysis and oxidation are significant degradation pathways.[1]

Q3: What is the isotopic purity of commercially available Lofexidine-d4 Hydrochloride?

A3: The isotopic purity of deuterated standards can be determined using high-resolution mass spectrometry (HR-MS) and NMR spectroscopy.[3] Commercial suppliers typically provide a certificate of analysis with the specified isotopic enrichment. It is important to verify this information for your lot of material.

Q4: Can I use protic solvents like methanol or water for my stock solution of Lofexidine-d4 Hydrochloride?

A4: While Lofexidine hydrochloride is soluble in water, it is best to prepare stock solutions in aprotic solvents like acetonitrile to minimize the risk of back-exchange. If aqueous solutions are necessary, they should be prepared fresh, kept at a low temperature, and used as quickly as possible. The stability of imidazoline compounds can be pH-dependent.[4][5][6]

Q5: What is the mechanism of action of Lofexidine?

A5: Lofexidine is a central alpha-2 adrenergic agonist. It works by binding to and activating alpha-2 adrenergic receptors in the brainstem, which reduces the release of norepinephrine. This decrease in sympathetic tone helps to alleviate the symptoms of opioid withdrawal.[7][8]

Quantitative Data Summary

The following table summarizes the degradation of Lofexidine under various stress conditions as reported in a forced degradation study. This data can be used as a reference to understand the stability of the molecule.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Number of Degradation Products | Reference |

| Acidic Hydrolysis | 0.1N HCl | 12 h | 10.2 | 2 | [1] |

| 5N HCl | 24 h | 28.6 | 4 | [1] | |

| Alkaline Hydrolysis | 1N NaOH | 6 h | 15.4 | 3 | [1] |

| 5N NaOH | 12 h | 35.8 | 5 | [1] | |

| Oxidative Degradation | 3% H₂O₂ | 24 h | 12.1 | 2 | [1] |

| 30% H₂O₂ | 48 h | 25.3 | 3 | [1] | |

| Thermal Degradation | 105°C | 24 h | 8.5 | 1 | [1] |

| Photolytic Degradation | UV light | 7 days | 18.9 | 2 | [1] |

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of Lofexidine-d4 Hydrochloride by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs. It is based on the method used for the analysis of Lofexidine and its degradation products.[1]

-

Sample Preparation:

-

Prepare a stock solution of Lofexidine-d4 Hydrochloride (e.g., 1 mg/mL) in acetonitrile.

-

Prepare working solutions by diluting the stock solution with a mixture of water and acetonitrile (75:25 v/v) to a final concentration suitable for your instrument's sensitivity.

-

-

Chromatographic Conditions:

-

Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase: Isocratic elution with water and acetonitrile (75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Mode: Full scan to determine the m/z of Lofexidine-d4 and any potential back-exchanged species. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

-

Data Analysis:

-

Determine the peak areas for the m/z corresponding to Lofexidine-d4 and any species with fewer deuterium atoms (M+3, M+2, M+1, M+0).

-

Calculate the isotopic purity by expressing the peak area of the fully deuterated species as a percentage of the total peak area of all isotopic species.

-

Visualizations

Caption: Mechanism of action of Lofexidine in mitigating opioid withdrawal symptoms.

Caption: A logical workflow for troubleshooting isotopic exchange issues.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lofexidine: Package Insert / Prescribing Information / MOA [drugs.com]

Technical Support Center: Addressing Matrix Effects with Lofexidine-d4 Hydrochloride Internal Standard

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Lofexidine-d4 Hydrochloride as an internal standard in mass spectrometry-based assays. This guide provides troubleshooting advice and detailed experimental protocols to help you identify, understand, and mitigate matrix effects in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Lofexidine-d4 Hydrochloride and why is it used as an internal standard?

Lofexidine-d4 Hydrochloride is the deuterium-labeled version of Lofexidine.[1][2] It is an ideal internal standard (IS) for the quantification of lofexidine in complex matrices, such as plasma or urine, using liquid chromatography-mass spectrometry (LC-MS/MS). As a stable isotope-labeled (SIL) internal standard, it is considered the "gold standard" for correcting matrix effects.[3][4] This is because it shares nearly identical physicochemical properties with the unlabeled analyte (lofexidine), ensuring it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[5][6]

Q2: What are matrix effects and how do they impact my results?

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[7][8] These effects, which can either suppress or enhance the analyte signal, are a primary source of imprecision, inaccuracy, and reduced sensitivity in LC-MS/MS assays.[9] Failure to address matrix effects can lead to unreliable quantitative results.

Q3: My analyte (Lofexidine) and internal standard (Lofexidine-d4 HCl) peaks are not perfectly co-eluting. Is this a problem?

Yes, this can be a significant problem. The ability of a SIL internal standard to compensate for matrix effects is highly dependent on its co-elution with the unlabeled analyte. If the two compounds do not co-elute, they may be affected differently by interfering components in the matrix, leading to inaccurate quantification.[5] This phenomenon, known as the deuterium isotope effect, can sometimes cause slight shifts in retention time.

Q4: How can I determine if matrix effects are impacting my assay?

Two common experimental methods to assess matrix effects are post-column infusion and the post-extraction spike method.[10] Post-column infusion provides a qualitative view of where ion suppression or enhancement occurs throughout your chromatographic run.[11][12][13] The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a clean solvent versus a post-extracted blank matrix sample.[10]

Q5: My results show significant ion suppression. What are my options to mitigate this?

When significant matrix effects are observed, several strategies can be employed:

-

Optimize Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][9]

-

Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry, or alter the flow rate to achieve better separation of lofexidine from the matrix interferences.[7]

-

Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering compounds.[6][7]

-

Standard Addition Method: For complex matrices where finding a blank matrix is difficult, the standard addition method can be used to quantify the analyte accurately by creating a calibration curve within the sample itself.[14][15]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| High variability in analyte/IS ratio across different sample lots | Differential matrix effects between lots. The analyte and IS may not be experiencing the same degree of ion suppression/enhancement. | 1. Verify co-elution of lofexidine and Lofexidine-d4 HCl.[5]2. Perform a post-column infusion experiment to identify suppression zones.[11][12]3. Improve sample cleanup to remove interfering components.[9] |

| Poor accuracy and precision in QC samples | Inconsistent matrix effects or inadequate correction by the internal standard. | 1. Evaluate the matrix effect quantitatively using the post-extraction spike method.[10]2. Optimize chromatography to separate the analyte from suppression zones.3. Consider the standard addition method if matrix variability is high.[14][16] |

| Low signal intensity for both analyte and IS in samples compared to standards in neat solution | Significant ion suppression is occurring. | 1. Conduct a post-column infusion experiment to confirm the presence and location of ion suppression.[10][12]2. Implement a more effective sample preparation protocol (e.g., switch from protein precipitation to SPE).[9]3. Dilute the sample if sensitivity allows.[7] |

| Analyte and IS peaks are broad or split | Poor chromatography or column degradation. | 1. Ensure the column is not overloaded.2. Check for column contamination and perform a wash cycle.3. Replace the column if necessary. |

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps visualize regions of ion suppression or enhancement in your chromatogram.

Methodology:

-

Prepare Infusion Solution: Create a solution of Lofexidine-d4 Hydrochloride in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 10-50 ng/mL).

-

System Setup:

-

Use a T-junction to introduce the infusion solution into the mobile phase flow between the analytical column and the mass spectrometer inlet.

-

Deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Acquisition:

-

Begin infusing the Lofexidine-d4 HCl solution and allow the MS signal to stabilize, establishing a baseline.

-

Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma without any analyte or IS).

-

Monitor the signal of the infused Lofexidine-d4 HCl throughout the chromatographic run.

-

-

Data Analysis:

-

Examine the resulting chromatogram. A stable baseline indicates no matrix effects.

-

Dips in the baseline indicate regions of ion suppression.

-

Peaks or elevations in the baseline indicate regions of ion enhancement.

-